Kikumycin B
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Overview
Description
Kikumycin B is a bioactive compound with the molecular formula C14H19N7O2 and a molecular weight of 317.35. It is produced by the microorganism Streptomyces sp. K99-0122 and exhibits antiviral, antibacterial, and antitumor activities .
Preparation Methods
Kikumycin B is typically isolated from the culture filtrate of Streptomyces sp. K99-0122. The production and purification process involves fermentation, followed by extraction and chromatographic purification techniques
Chemical Reactions Analysis
Kikumycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. detailed reaction pathways and products are not extensively documented in the available literature .
Scientific Research Applications
Kikumycin B has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: It is used to investigate its effects on various biological systems, particularly its antiviral, antibacterial, and antitumor properties.
Medicine: this compound is explored for its potential therapeutic applications in treating viral infections, bacterial infections, and cancer.
Mechanism of Action
The mechanism of action of Kikumycin B involves its interaction with specific molecular targets and pathways within microbial and cancer cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to the death of the target cells. The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple mechanisms of action .
Comparison with Similar Compounds
Kikumycin B is similar to other antibiotics produced by Streptomyces species, such as Kikumycin A. Both compounds share similar biological properties, but this compound has distinct structural features that contribute to its unique activity profile. Other similar compounds include various aminoglycoside and macrolide antibiotics, which also exhibit antibacterial and antiviral activities .
Properties
CAS No. |
37913-78-3 |
---|---|
Molecular Formula |
C14H19N7O2 |
Molecular Weight |
317.35 g/mol |
IUPAC Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C14H19N7O2/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16/h4-7,9H,2-3H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22)/b5-4+ |
InChI Key |
LMRPWVAZPPSUES-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/C=C/C(=N)N)NC(=O)C2CCC(=N2)N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC=CC(=N)N)NC(=O)C2CCC(=N2)N |
Origin of Product |
United States |
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